molecular formula C15H12O3 B5130134 7-hydroxy-4-phenyl-2-chromanone CAS No. 6275-80-5

7-hydroxy-4-phenyl-2-chromanone

Cat. No.: B5130134
CAS No.: 6275-80-5
M. Wt: 240.25 g/mol
InChI Key: FPHAXRIFTRBSSY-UHFFFAOYSA-N
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Description

7-Hydroxy-4-phenyl-2-chromanone is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chromanone core structure with a hydroxy group at the 7th position and a phenyl group at the 4th position. Chromanones are known for their diverse biological activities and are significant in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxy-4-phenyl-2-chromanone can be synthesized through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-phenyl-2-chromanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 7-hydroxy-4-phenyl-2-chromanone involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it has been shown to inhibit sirtuin-2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases, which plays a role in regulating cellular processes such as aging and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4-phenyl-2-chromanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

7-hydroxy-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-8,13,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHAXRIFTRBSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-80-5
Record name MLS000738116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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